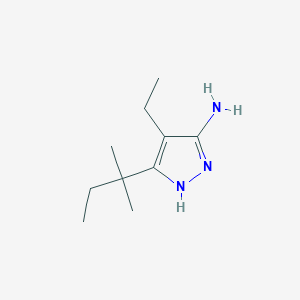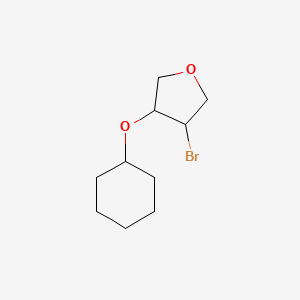
3-Bromo-4-(cyclohexyloxy)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-(cyclohexyloxy)oxolane is an organic compound with the molecular formula C₁₀H₁₇BrO₂. It is a brominated oxolane derivative, where the oxolane ring is substituted with a cyclohexyloxy group. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(cyclohexyloxy)oxolane typically involves the bromination of 4-(cyclohexyloxy)oxolane. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of brominated by-products .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(cyclohexyloxy)oxolane can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different oxidation states.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4-(cyclohexyloxy)oxolane.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Major Products Formed
Nucleophilic substitution: Products include azido, thiol, or alkoxy-substituted oxolanes.
Oxidation: Products vary depending on the oxidation state achieved, such as oxolane ketones or carboxylic acids.
Reduction: The major product is 4-(cyclohexyloxy)oxolane.
Scientific Research Applications
3-Bromo-4-(cyclohexyloxy)oxolane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of brominated analogs with potential biological activity.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(cyclohexyloxy)oxolane depends on its application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation and reduction reactions, the compound undergoes changes in oxidation state, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
4-(Cyclohexyloxy)oxolane: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
3-Chloro-4-(cyclohexyloxy)oxolane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
3-Iodo-4-(cyclohexyloxy)oxolane: Contains an iodine atom, which is a better leaving group than bromine, making it more reactive in substitution reactions.
Uniqueness
3-Bromo-4-(cyclohexyloxy)oxolane is unique due to its specific reactivity profile, which is influenced by the presence of the bromine atom. This makes it particularly useful in certain synthetic applications where selective reactivity is required .
Properties
Molecular Formula |
C10H17BrO2 |
|---|---|
Molecular Weight |
249.14 g/mol |
IUPAC Name |
3-bromo-4-cyclohexyloxyoxolane |
InChI |
InChI=1S/C10H17BrO2/c11-9-6-12-7-10(9)13-8-4-2-1-3-5-8/h8-10H,1-7H2 |
InChI Key |
OLNCMYIVGKIEQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2COCC2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


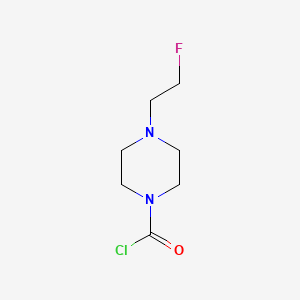
![1-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine](/img/structure/B13312498.png)
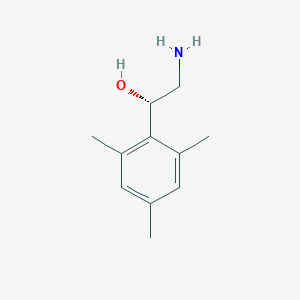

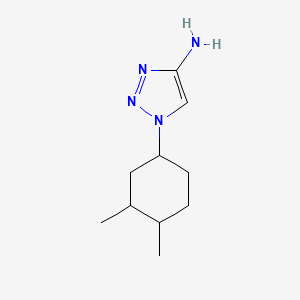
![{5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B13312521.png)

![1-{3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-yl}ethan-1-amine](/img/structure/B13312531.png)

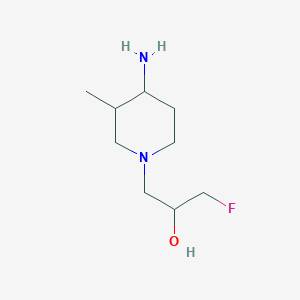


![3-{[(4-Ethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13312558.png)
